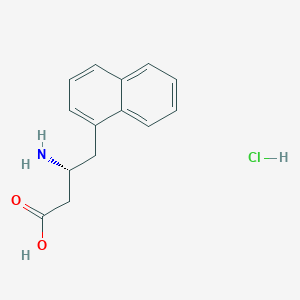
(R)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of a naphthalene ring, which imparts unique chemical properties. It is often used in various scientific research fields due to its structural complexity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Formation of the Amino Acid Backbone: This involves the introduction of the amino group and the butanoic acid chain. Common methods include reductive amination and alkylation reactions.
Chirality Induction: The ®-configuration is achieved through the use of chiral catalysts or chiral starting materials.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Naphthoquinones and related derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated or nitrated naphthalene derivatives.
Applications De Recherche Scientifique
®-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular functions. The amino acid moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride: The enantiomer of the compound with different biological activities.
Naphthalene-1-acetic acid: A simpler derivative with different chemical properties.
Naphthalene-1-amine: A related compound with a primary amine group.
Uniqueness
®-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride is unique due to its chiral nature and the presence of both an amino acid and a naphthalene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
269398-88-1 |
|---|---|
Formule moléculaire |
C14H15NO2 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
(3R)-3-amino-4-naphthalen-1-ylbutanoic acid |
InChI |
InChI=1S/C14H15NO2/c15-12(9-14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9,15H2,(H,16,17)/t12-/m1/s1 |
Clé InChI |
VEJIDCKYNSOIIN-GFCCVEGCSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)N.Cl |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2C[C@H](CC(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















